molecular formula C21H27N5O2S B215195 N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine

N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine

Cat. No. B215195
M. Wt: 413.5 g/mol
InChI Key: JUNICJLKXSNGQW-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine, also known as BPP, is a chemical compound that has been studied extensively for its potential therapeutic applications. BPP belongs to the class of piperazinyl-pyridinyl-sulfonamide derivatives and has been shown to exhibit various biological activities.

Mechanism of Action

N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has been shown to exert its biological activities through various mechanisms of action. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and reduce inflammation in animal models. N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. However, N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine. One potential area of research is the development of N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine derivatives with improved solubility and potency. Another area of research is the investigation of the potential use of N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine in combination with other drugs for the treatment of various diseases. Additionally, the study of the molecular mechanisms underlying the biological activities of N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine could provide insights into the development of novel therapeutic agents.

Synthesis Methods

The synthesis of N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine involves the reaction of 4-(3-piperidinylsulfonyl)-4-pyridinamine with benzaldehyde and piperazine in the presence of a catalyst. The reaction takes place under mild conditions and yields N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine as a white solid.

Scientific Research Applications

N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has been extensively studied for its potential therapeutic applications in various fields. It has been shown to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

Product Name

N-benzylidene-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine

Molecular Formula

C21H27N5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

(E)-1-phenyl-N-[4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]methanimine

InChI

InChI=1S/C21H27N5O2S/c27-29(28,26-11-5-2-6-12-26)21-18-22-10-9-20(21)24-13-15-25(16-14-24)23-17-19-7-3-1-4-8-19/h1,3-4,7-10,17-18H,2,5-6,11-16H2/b23-17+

InChI Key

JUNICJLKXSNGQW-HAVVHWLPSA-N

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)/N=C/C4=CC=CC=C4

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)N=CC4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)N=CC4=CC=CC=C4

Origin of Product

United States

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